

betulinic acid chemical structure and properties

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Compound of Interest

Compound Name: *Betulinic Acid*

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Betulinic Acid: A Comprehensive Technical Guide

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulinic acid, a pentacyclic triterpenoid naturally occurring in the bark of several plant species, most notably the white birch (*Betula pubescens*), has emerged as a compound of significant interest in the scientific and medical communities.[1] Its diverse pharmacological profile, including potent anticancer, anti-inflammatory, and antiviral properties, positions it as a promising lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of **betulinic acid**, with a focus on its mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development efforts.

Chemical Structure and Identification

Betulinic acid is a lupane-type triterpenoid characterized by a pentacyclic skeleton. Its systematic IUPAC name is (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-1-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylic acid.[1]

Table 1: Chemical Identifiers for **Betulinic Acid**

Identifier	Value
IUPAC Name	(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-1-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylic acid[1][2]
CAS Number	472-15-1[1][3][4]
Molecular Formula	C ₃₀ H ₄₈ O ₃ [1][3][5]
Canonical SMILES	<chem>CC(=C)C1CCC2(C(C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C1)C(=O)O</chem> [2]
InChI	InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1[2]
InChIKey	QGJZLNKBHJESQX-FZFNOLFKSA-N[2]

Physicochemical Properties

The physical and chemical properties of **betulinic acid** are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of **Betulinic Acid**

Property	Value
Molecular Weight	456.71 g/mol [1][3]
Melting Point	295-298 °C (decomposes)[2][3][6]
Appearance	White to off-white solid; colorless needles[2][3]
Solubility	Soluble in DMSO (up to 25 mg/mL) and Ethanol (up to 25 mg/mL).[3][6] Limited solubility in methanol, chloroform, and ether. Low solubility in water and petroleum ether.[7]
pKa (Strongest Acidic)	4.75[8]
logP	5.34[8]

Pharmacological Properties and Mechanism of Action

Betulinic acid exhibits a wide range of biological activities, which are attributed to its ability to modulate multiple cellular signaling pathways.

Anticancer Activity

The anticancer properties of **betulinic acid** are the most extensively studied. It has demonstrated cytotoxicity against a variety of cancer cell lines, including melanoma, neuroblastoma, and various carcinomas.[4] A key feature of its anticancer activity is its ability to induce apoptosis in tumor cells with minimal toxicity to normal cells.[4]

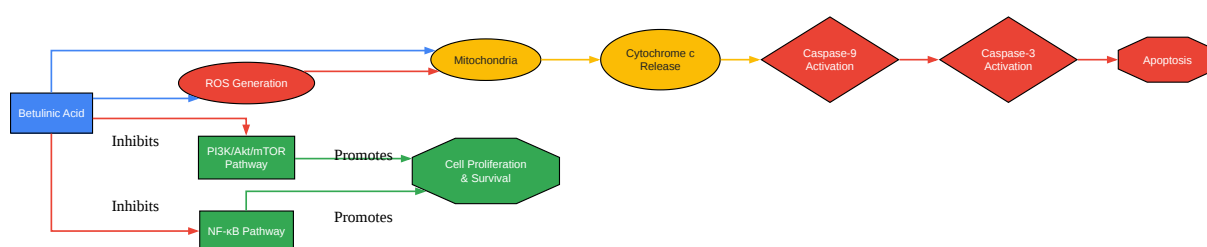
The primary mechanism of **betulinic acid**-induced apoptosis is through the mitochondrial pathway.[9] This involves the direct permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors such as cytochrome c and Smac/DIABLO into the cytosol.[10] This process is often independent of the p53 tumor suppressor protein.[1]

Several signaling pathways are implicated in the anticancer effects of **betulinic acid**:

- **PI3K/Akt/mTOR Pathway:** **Betulinic acid** has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[8] Inhibition of

this pathway can lead to the induction of autophagy-mediated apoptosis.[8]

- NF- κ B Pathway: **Betulinic acid** can inhibit the activation of the nuclear factor-kappa B (NF- κ B) pathway, a key regulator of inflammation and cell survival.[6]
- Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis.[3]



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Anticancer signaling pathway of **betulinic acid**.

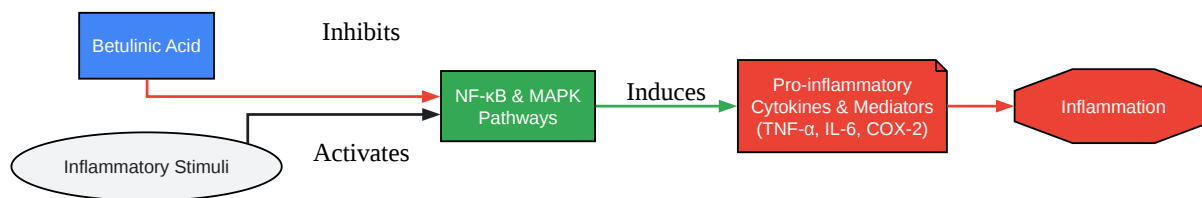
Table 3: IC₅₀ Values of **Betulinic Acid** in Various Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μM)
Melanoma (518A2)	Melanoma	9.44 - 10.83
Lung Carcinoma (A549)	Lung Cancer	1.5 - 4.2[1]
Breast Cancer (MCF-7)	Breast Cancer	9.44 - 10.83
Ovarian Cancer (A2780)	Ovarian Cancer	1.8 - 4.5[1]
Cervical Cancer (A431)	Cervical Cancer	1.8[1]
Colon Carcinoma (HT-29)	Colon Cancer	9.44 - 10.83
Prostate Cancer (PC-3)	Prostate Cancer	~2-5
Leukemia (MV4-11)	Leukemia	~2-5
Neuroblastoma	Neuroblastoma	14 - 17 μg/mL[1]
Medulloblastoma	Medulloblastoma	3 - 13.5 μg/mL[1]
Glioblastoma	Glioblastoma	2 - 17 μg/mL[1]

Anti-inflammatory Activity

Betulinic acid possesses significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

- **Inhibition of Pro-inflammatory Cytokines:** **Betulinic acid** has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][11]
- **Modulation of NF-κB and MAPK Pathways:** The anti-inflammatory effects of **betulinic acid** are largely attributed to its ability to inhibit the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[6][11]
- **COX-2 Inhibition:** **Betulinic acid** can also suppress the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[6]



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Anti-inflammatory signaling pathway of **betulinic acid**.

Table 4: Anti-inflammatory Activity of **Betulinic Acid**

Assay	Model	Effect	IC ₅₀ / Dose
IL-6 Release Inhibition	LPS-induced in macrophages	Inhibition of IL-6 release	21 μM[1]
T-cell Proliferation	Phytohemagglutinin-stimulated T-cells	Suppression of proliferation	> 50 μg/mL[1]
Paw Edema	Carrageenan-induced in mice	Reduction of paw edema	10 mg/kg (oral)[12]

Antiviral Activity

Betulinic acid and its derivatives have shown promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).

- HIV Maturation Inhibition: Derivatives of **betulinic acid**, such as bevirimat, have been developed as HIV maturation inhibitors.[13] They act by blocking the final step in the processing of the Gag polyprotein, specifically the cleavage of the capsid precursor (CA-SP1) to the mature capsid protein (CA), resulting in the production of non-infectious viral particles.[14]
- Inhibition of HIV Entry: Some derivatives of **betulinic acid** have also been shown to inhibit the entry of HIV into host cells.[15]

Table 5: Antiviral Activity of **Betulinic Acid** and its Derivatives

Virus	Compound	Mechanism	EC ₅₀ / IC ₅₀
HIV-1	Betulinic Acid	Inhibition of replication	EC ₅₀ : 1.4 μM[12]
HIV-1	Bevirimat	Maturation inhibitor	IC ₉₀ : 22.1 ng/mL[14]
Herpes Simplex Virus Type 2 (HSV-2)	Betulinic Acid	Inhibition of replication	IC ₅₀ : 1.6 μM[3]
Dengue Virus 2 (DENV2)	Betulinic Acid	Inhibition of replication	IC ₅₀ : 0.8038 - 3.224 μM[12]

Experimental Protocols

Extraction of Betulinic Acid from Birch Bark (Soxhlet Extraction)

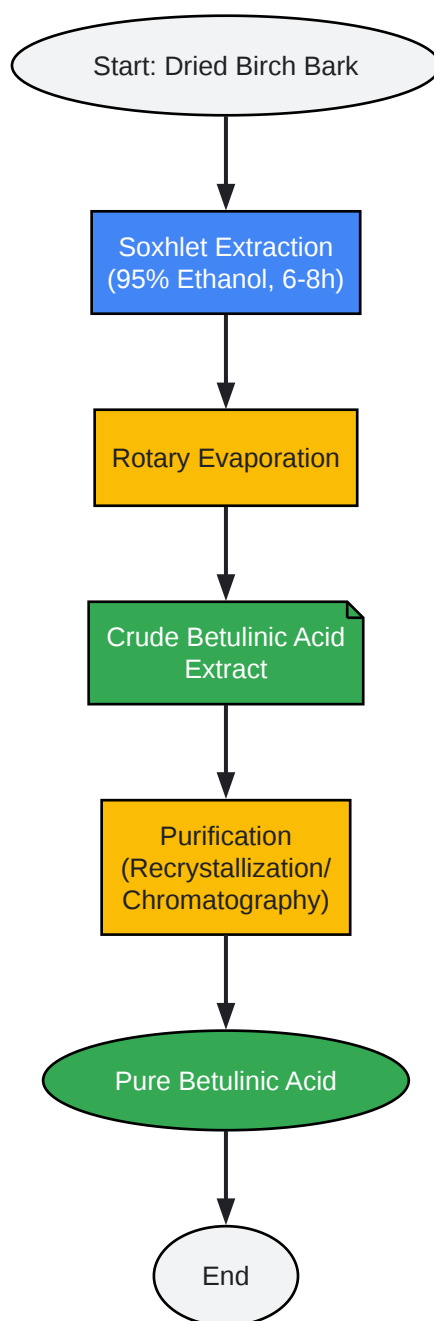
This protocol describes a standard laboratory procedure for the extraction of **betulinic acid** from dried birch bark.

Materials:

- Dried and powdered white birch bark
- 95% Ethanol
- Soxhlet apparatus (including round-bottom flask, extractor, and condenser)
- Heating mantle
- Rotary evaporator
- Filter paper

Procedure:

- Place approximately 20-30 g of powdered birch bark into a thimble made from thick filter paper.
- Place the thimble into the main chamber of the Soxhlet extractor.
- Fill the distilling flask with 250-300 mL of 95% ethanol.
- Assemble the Soxhlet apparatus and place the distilling flask in the heating mantle.
- Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm and flood into the chamber housing the thimble of solid.
- Once the chamber is almost full, the solvent is automatically emptied by a siphon side arm, with the extracted compounds, back down to the distillation flask.
- Allow this cycle to repeat for approximately 6-8 hours.
- After extraction, cool the apparatus and remove the flask containing the ethanol extract.
- Concentrate the extract using a rotary evaporator to obtain the crude **betulinic acid** extract.
- The crude extract can be further purified by recrystallization or column chromatography.



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Workflow for the extraction of **betulinic acid**.

Synthesis of Betulinic Acid from Betulin (Jones Oxidation)

This two-step protocol outlines the synthesis of **betulinic acid** from its precursor, betulin, via oxidation.[16]

Materials:

- Betulin
- Jones reagent (Chromium trioxide in sulfuric acid and acetone)
- Sodium borohydride (NaBH_4)
- Tetrahydrofuran (THF)
- Acetone
- Appropriate glassware for organic synthesis

Procedure:

Step 1: Oxidation of Betulin to Betulonic Acid

- Dissolve betulin in acetone at 0°C .
- Slowly add Jones reagent to the solution while maintaining the temperature at 0°C .
- Stir the reaction mixture at 0°C until the reaction is complete (monitor by TLC).
- Quench the reaction by adding isopropanol.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude betulonic acid.

Step 2: Reduction of Betulonic Acid to **Betulinic Acid**

- Dissolve the crude betulonic acid in THF.
- Add sodium borohydride to the solution in portions.
- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

- Carefully add water to quench the excess NaBH_4 .
- Extract the product with an organic solvent.
- Wash the organic layer, dry, and concentrate to obtain crude **betulinic acid**.
- Purify the product by recrystallization or column chromatography.



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Synthetic workflow from betulin to **betulinic acid**.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Betulinic acid** stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well microplates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[\[6\]](#)
- **Compound Treatment:** Prepare serial dilutions of **betulinic acid** in culture medium. Remove the medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[\[17\]](#)
- **MTT Addition:** Add 10 μ L of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C.[\[18\]](#)
- **Formazan Solubilization:** Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.[\[18\]](#) Gently mix to ensure complete solubilization.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.[\[19\]](#)
- **Data Analysis:** Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[\[6\]](#)

Conclusion

Betulinic acid is a natural product with a remarkable spectrum of biological activities, making it a highly promising candidate for drug development. Its well-defined chemical structure and multifaceted mechanisms of action, particularly in the realms of oncology, inflammation, and virology, provide a solid foundation for further investigation. The detailed protocols and comprehensive data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating molecule. Continued exploration of its structure-activity relationships and the development of novel derivatives are likely to yield new and effective therapeutic agents for a range of human diseases.

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